molecular formula C14H11NOS B12047411 2-(Phenoxymethyl)-1,3-benzothiazole

2-(Phenoxymethyl)-1,3-benzothiazole

Cat. No.: B12047411
M. Wt: 241.31 g/mol
InChI Key: UVYFAHWMIBGHMU-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a phenoxymethyl group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxymethyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with phenoxyacetic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product. The reaction conditions often include heating the reaction mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, alkylating agents (e.g., alkyl halides) in the presence of a base, and nucleophiles (e.g., amines, thiols) in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives such as thiols or amines.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

2-(Phenoxymethyl)-1,3-benzothiazole has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.

    Medicine: Research has shown that benzothiazole derivatives possess anticancer, anti-inflammatory, and antiviral activities, making them valuable in drug discovery and development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria or fungi, leading to cell death. In cancer research, benzothiazole derivatives have been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenoxymethyl)-benzimidazole
  • 2-(Phenoxymethyl)-benzoxazole
  • 2-(Phenoxymethyl)-benzothiazole

Comparison

2-(Phenoxymethyl)-1,3-benzothiazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, such as 2-(Phenoxymethyl)-benzimidazole and 2-(Phenoxymethyl)-benzoxazole, the benzothiazole derivative often exhibits enhanced stability and reactivity. Additionally, the presence of the phenoxymethyl group further enhances its biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

2-(phenoxymethyl)-1,3-benzothiazole

InChI

InChI=1S/C14H11NOS/c1-2-6-11(7-3-1)16-10-14-15-12-8-4-5-9-13(12)17-14/h1-9H,10H2

InChI Key

UVYFAHWMIBGHMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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